Acetamide, N-[5-[bis(2-butoxyethyl)amino]-2-[(5-nitro-2-thiazolyl)azo]phenyl]-
Description
This compound is a complex acetamide derivative featuring:
- A bis(2-butoxyethyl)amino group, conferring lipophilicity due to its long alkoxy chains.
- A phenyl ring substituted with an azo (-N=N-) linkage connected to a 5-nitro-2-thiazolyl moiety, a strong electron-withdrawing group (EWG) that enhances chromophoric intensity.
- Applications: Likely used as a disperse dye for synthetic fibers, given structural similarities to commercial azo dyes like Disperse Red 167:1 (CAS 79300-13-3) .
Properties
CAS No. |
72010-87-8 |
|---|---|
Molecular Formula |
C23H34N6O5S |
Molecular Weight |
506.6 g/mol |
IUPAC Name |
N-[5-[bis(2-butoxyethyl)amino]-2-[(5-nitro-1,3-thiazol-2-yl)diazenyl]phenyl]acetamide |
InChI |
InChI=1S/C23H34N6O5S/c1-4-6-12-33-14-10-28(11-15-34-13-7-5-2)19-8-9-20(21(16-19)25-18(3)30)26-27-23-24-17-22(35-23)29(31)32/h8-9,16-17H,4-7,10-15H2,1-3H3,(H,25,30) |
InChI Key |
VGJJSEWJLPZTRY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCN(CCOCCCC)C1=CC(=C(C=C1)N=NC2=NC=C(S2)[N+](=O)[O-])NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Stepwise Preparation Details
Step 1: Diazotization
- A primary aromatic amine precursor, specifically a 5-amino-substituted acetamide derivative, is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0–5 °C).
- This reaction converts the amine group into a diazonium salt via the formation of an N-nitroso intermediate, tautomerization, protonation, and water elimination steps.
- The diazonium salt formed is resonance-stabilized but thermally unstable, requiring controlled low-temperature conditions for stability.
Step 2: Azo Coupling
- The diazonium salt is then reacted with a coupling component, which in this case is an aromatic compound bearing the bis(2-butoxyethyl)amino substituent at the 5-position.
- The coupling occurs at an electron-rich site on the aromatic ring, typically ortho or para to activating groups such as amino or alkoxy substituents.
- The azo bond (-N=N-) forms between the diazonium nitrogen and the activated aromatic carbon of the coupling component.
- Reaction conditions such as pH, temperature, and solvent polarity are optimized to maximize yield and purity.
Specific Considerations for Bis(2-butoxyethyl)amino Substituent
- The bis(2-butoxyethyl)amino group is a bulky, electron-donating substituent that enhances the nucleophilicity of the aromatic ring, facilitating azo coupling.
- Its presence requires careful control of reaction parameters to avoid side reactions or hydrolysis of butoxyethyl groups.
- Solvent choice often favors organic solvents or mixed aqueous-organic systems to maintain solubility and stability of intermediates.
Experimental Data and Reaction Conditions
| Step | Reagents/Conditions | Temperature | pH Range | Outcome/Notes |
|---|---|---|---|---|
| Diazotization | Primary aromatic amine, NaNO2, HCl (in situ HNO2) | 0–5 °C | Acidic (pH ~1-2) | Formation of diazonium salt; low temp prevents decomposition |
| Azo Coupling | Diazonium salt + bis(2-butoxyethyl)amino aromatic compound | 0–10 °C initially, then room temp | Slightly alkaline to neutral (pH 6-8) | Formation of azo bond; electron-rich coupling component enhances rate |
- Low temperature during diazotization is critical to maintain diazonium salt stability.
- The pH during coupling affects the nucleophilicity of the coupling component and the electrophilicity of the diazonium salt.
- Reaction monitoring by TLC or UV-Vis spectroscopy is common to determine completion.
Mechanistic Insights
- The azo coupling reaction is electrophilic aromatic substitution where the diazonium salt acts as the electrophile.
- The bis(2-butoxyethyl)amino substituent increases electron density on the aromatic ring, favoring coupling at the para or ortho position relative to the substituent.
- The nitro group on the thiazole ring is electron-withdrawing, influencing the overall electronic distribution and stability of the azo compound.
Scale-Up and Industrial Considerations
- Industrial synthesis may employ continuous flow reactors to maintain precise temperature and pH control, improving yield and reducing by-products.
- Optimization of reactant concentrations and solvent systems is essential for cost-effective production.
- Purification typically involves crystallization or chromatographic techniques to isolate the azo compound with high purity.
Summary Table of Preparation Parameters
| Parameter | Typical Range/Value | Impact on Synthesis |
|---|---|---|
| Temperature (Diazotization) | 0–5 °C | Stability of diazonium salt |
| Temperature (Coupling) | 0–10 °C initially, then ambient | Reaction rate and selectivity |
| pH (Diazotization) | ~1-2 (acidic) | Generation of nitrous acid and diazonium salt |
| pH (Coupling) | 6–8 (neutral to slightly alkaline) | Nucleophilicity of coupling component |
| Solvent | Mixed aqueous-organic (e.g., water/ethanol) | Solubility and reaction kinetics |
| Reaction Time | 30 min to several hours | Completion and yield |
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[5-[bis(2-butoxyethyl)amino]-2-[(5-nitro-2-thiazolyl)azo]phenyl]- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The azo linkage can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives and reduced forms of the original compound, which can be further utilized in different applications .
Scientific Research Applications
Analytical Applications
1. High-Performance Liquid Chromatography (HPLC)
Acetamide, N-[5-[bis(2-butoxyethyl)amino]-2-[(5-nitro-2-thiazolyl)azo]phenyl]- can be effectively analyzed using reverse-phase HPLC methods. The mobile phase typically consists of acetonitrile, water, and phosphoric acid. For applications compatible with mass spectrometry (MS), phosphoric acid can be substituted with formic acid. This HPLC method allows for the isolation of impurities and is suitable for pharmacokinetic studies, making it valuable in drug development and quality control processes .
2. UPLC Techniques
The compound is also amenable to ultra-performance liquid chromatography (UPLC) due to the availability of smaller particle columns (3 µm). This enables faster analysis and improved resolution, which is crucial for high-throughput screening in pharmaceutical research .
Case Studies
Case Study 1: Pharmacokinetics and Drug Development
In a study focusing on the pharmacokinetic properties of acetamide derivatives, researchers utilized HPLC to assess the compound's absorption, distribution, metabolism, and excretion (ADME) profiles. The findings indicated that the compound exhibited favorable pharmacokinetic parameters, making it a candidate for further development as a therapeutic agent .
Case Study 2: Impurity Profiling
Another study employed reverse-phase HPLC to identify and quantify impurities in acetamide formulations. The method demonstrated high sensitivity and specificity, allowing for effective monitoring of product quality during manufacturing processes. This application is critical for ensuring compliance with regulatory standards in pharmaceutical production .
Potential Therapeutic Applications
While specific therapeutic applications of acetamide, N-[5-[bis(2-butoxyethyl)amino]-2-[(5-nitro-2-thiazolyl)azo]phenyl]- are still under investigation, its structural properties suggest potential use in developing novel drugs targeting various diseases. The presence of the nitrothiazole moiety is particularly noteworthy due to its known biological activity against certain pathogens.
Mechanism of Action
The mechanism of action of Acetamide, N-[5-[bis(2-butoxyethyl)amino]-2-[(5-nitro-2-thiazolyl)azo]phenyl]- involves its interaction with specific molecular targets. The nitrothiazole group is known to interact with biological macromolecules, leading to various biochemical effects. The azo linkage can undergo reduction, releasing active amines that can further interact with cellular components .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Key Observations :
- Alkoxy Chain Length : Butoxy groups (target compound) increase lipophilicity compared to methoxy (Disperse Blue 257) or hydroxyethyl (CAS 88102-88-9), enhancing affinity for hydrophobic fabrics like polyester .
- Nitro vs. Cyano Groups: The 5-nitro-2-thiazolyl group (target) provides stronger electron withdrawal than cyano (Disperse Blue 257), likely resulting in a red-shifted absorption spectrum .
Toxicity and Environmental Impact
Key Observations :
- Nitroaromatic moieties (e.g., 5-nitrothiazole) are structurally linked to carcinogenic nitrofurans (e.g., NFTA), though thiazole rings may reduce this risk compared to furans .
Biological Activity
Acetamide, N-[5-[bis(2-butoxyethyl)amino]-2-[(5-nitro-2-thiazolyl)azo]phenyl]- (CAS Number: 72010-87-8), is a synthetic compound with potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C23H34N6O5S
- Molecular Weight : 506.620 g/mol
- InChI Key : VGJJSEWJLPZTRY-UHFFFAOYSA-N
- LogP : 4.50
These properties indicate that the compound is lipophilic, which may influence its bioavailability and interaction with biological membranes.
Biological Activity Overview
Research on the biological activity of Acetamide, N-[5-[bis(2-butoxyethyl)amino]-2-[(5-nitro-2-thiazolyl)azo]phenyl]- has focused primarily on its potential in anticancer therapies and as an inhibitor of specific enzymes.
Anticancer Activity
A study highlighted the compound's ability to inhibit heme oxygenase-1 (HO-1), an enzyme implicated in cancer progression and inflammation. The IC50 values for several derivatives of acetamide-based compounds were evaluated, revealing significant inhibitory activity against HO-1:
| Compound | IC50 (μM) | Selectivity (HO-1/HO-2) |
|---|---|---|
| 7o | 1.20 | 9-fold more selective |
| 7p | 8.0 | 3-fold more selective |
| 7l | <8 | Not specified |
The selectivity of these compounds for HO-1 over HO-2 suggests potential therapeutic applications in diseases where HO-1 is upregulated, such as various cancers .
The mechanism by which Acetamide, N-[5-[bis(2-butoxyethyl)amino]-2-[(5-nitro-2-thiazolyl)azo]phenyl]- exerts its effects may involve modulation of oxidative stress pathways through HO inhibition. This inhibition can lead to reduced levels of reactive oxygen species (ROS), thereby potentially enhancing the efficacy of existing cancer treatments .
Case Studies and Research Findings
Several studies have investigated the biological implications of similar acetamide compounds:
- Heme Oxygenase Inhibition : A series of acetamide derivatives were synthesized and tested for their ability to inhibit HO-1. The structure-activity relationship (SAR) indicated that modifications to the side chains significantly affected their potency .
- Antimicrobial Activity : Related compounds have shown antimicrobial properties against various pathogens, suggesting a broader spectrum of biological activity beyond anticancer effects. For instance, certain derivatives demonstrated effectiveness against Staphylococcus aureus and Candida albicans in disk diffusion assays .
- Toxicological Studies : Evaluations from toxicological databases indicate that while some derivatives show promising biological activities, further studies are necessary to assess their safety profiles and potential side effects in vivo .
Q & A
Q. What are the key functional groups in Acetamide, N-[5-[bis(2-butoxyethyl)amino]-2-[(5-nitro-2-thiazolyl)azo]phenyl]- and how do they influence reactivity?
The compound contains three critical functional groups:
- Azo group (-N=N-) facilitates redox reactions and interactions with biological macromolecules .
- Nitro group (-NO₂) on the thiazole ring enhances electrophilicity, influencing reactivity in substitution or reduction reactions .
- Bis(2-butoxyethyl)amino group contributes steric hindrance and modulates solubility in organic solvents .
These groups collectively affect synthesis pathways, stability under varying pH, and binding affinity to biological targets.
Q. What synthetic strategies are recommended for preparing this compound with high purity?
Key steps include:
- Diazo coupling : Reacting 5-nitro-2-thiazolyl diazonium salts with substituted anilines under controlled pH (4–6) to form the azo bond .
- Acetamide formation : Introducing the acetamide group via nucleophilic substitution using acetyl chloride in anhydrous conditions .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) and verify purity via HPLC (>98%) .
Q. What safety precautions are essential when handling this compound?
- Inhalation/contact risks : Use fume hoods and PPE (gloves, lab coats) due to potential carcinogenicity inferred from structurally similar nitroaromatic compounds .
- First aid : Immediate rinsing with water for eye/skin exposure; artificial respiration if inhaled .
- Waste disposal : Incinerate at high temperatures to avoid environmental release of nitro derivatives .
Advanced Research Questions
Q. How do contradictory data on metabolic activation pathways impact toxicity assessments?
- Prostaglandin H synthase (PHS) activation : Evidence shows nitro group reduction generates aromatic amines, which bind DNA (e.g., ANFT vs. NFTA in renal microsomes) .
- Conflicting observations : Renal PHS activates NFTA to a lesser extent than ANFT, suggesting tissue-specific metabolism. Researchers must validate activation pathways using species-specific microsomal models .
- Mitigation : Compare in vitro (microsomal assays) and in vivo (rodent studies) data to resolve discrepancies .
Q. How can researchers design experiments to evaluate biological activity while minimizing interference from azo group instability?
- Controlled environments : Conduct assays under anaerobic conditions or with antioxidants (e.g., ascorbate) to prevent azo bond cleavage .
- Analytical validation : Use LC-MS to monitor degradation products during bioactivity studies .
- Positive controls : Compare results with structurally stable analogs lacking the azo group .
Q. What methodologies resolve contradictions in binding affinity data for this compound’s interactions with enzymes?
- Competitive binding assays : Use fluorescence quenching or surface plasmon resonance (SPR) to measure dissociation constants (Kd) .
- Molecular docking : Validate experimental results with computational models (e.g., AutoDock Vina) to identify binding pockets influenced by the bis(2-butoxyethyl)amino group .
- Reproducibility : Cross-validate across multiple enzyme isoforms (e.g., cytochrome P450 vs. PHS) .
Q. How does the nitro-thiazolyl azo group’s electronic configuration influence spectroscopic characterization?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
